![molecular formula C8H14ClN B2573596 5-Azaspiro[2.6]non-7-ene;hydrochloride CAS No. 2287320-62-9](/img/structure/B2573596.png)

5-Azaspiro[2.6]non-7-ene;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

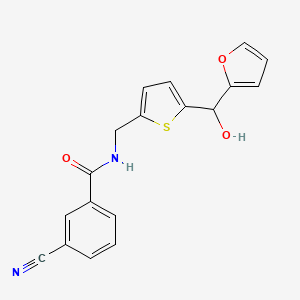

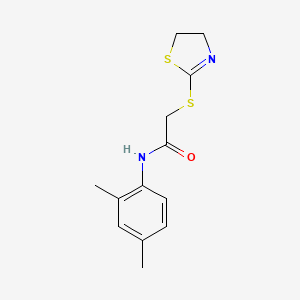

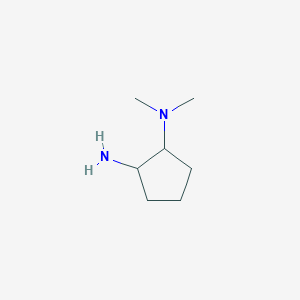

5-Azaspiro[2.6]non-7-ene;hydrochloride is a chemical compound with the molecular formula C8H14ClN . It has a molecular weight of 159.66 . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.6]non-7-ene;hydrochloride is represented by the formula C8H14ClN . This indicates that the molecule is composed of 8 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis

5-Azaspiro[2.6]non-7-ene;hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Diversity-Oriented Synthesis of Azaspirocycles

The compound has been utilized in the diversity-oriented synthesis of azaspirocycles. A study describes the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane, providing rapid access to omega-unsaturated dicyclopropylmethylamines. These building blocks are then converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Novel Terpenoid Insect Repellent

Another research application is in the context of natural product synthesis and bioactivity. A nitrogen-containing terpene, structurally related to 5-Azaspiro[2.6]non-7-ene, has been identified as an insect repellent. This compound, isolated from a millipede's defensive secretion, showcases the bioactivity potential of azaspirocycles (Smolanoff et al., 1975).

Antibacterial Applications

5-Azaspiro[2.6]non-7-ene derivatives have been investigated for their antibacterial properties. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized and showed potent in vitro antibacterial activity against respiratory pathogens, including drug-resistant strains. Such compounds highlight the therapeutic potential of 5-Azaspiro[2.6]non-7-ene derivatives in treating respiratory tract infections (Odagiri et al., 2013).

Efficient Synthesis for Natural Product Analogues

Additionally, the azaspirocyclic core structure of halichlorine and pinnaic acid was efficiently synthesized using intramolecular acylnitroso ene reaction. This method highlights the versatility of 5-Azaspiro[2.6]non-7-ene in synthesizing complex natural product analogues (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The safety information for 5-Azaspiro[2.6]non-7-ene;hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

Propriétés

IUPAC Name |

5-azaspiro[2.6]non-7-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h1-2,9H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVTSIWNCKYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC=CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.6]non-7-ene;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2573515.png)

![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)

![2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2573520.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2573523.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2573532.png)